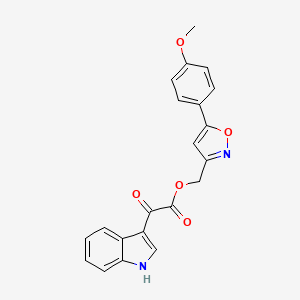
(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The compound you mentioned also contains an indole group, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
Isoxazole has a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The indole group is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用
Synthesis and Antibiotic Applications
- Research led by Tatsuta et al. (1994) explores the synthesis of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain in fourth-generation cephem antibiotics, via skeletal rearrangement from aminoisoxazoles. This study underlines the utility of isoxazole compounds in antibiotic development (Tatsuta et al., 1994).
Antimicrobial and Antitubercular Activity
- Shingare et al. (2018) have synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. Their work demonstrates the potential of isoxazole derivatives in combating bacterial and tuberculosis infections (Shingare et al., 2018).
Neuroprotective Activity
- Lee et al. (2018) report on the development of 5-aroylindolyl-substituted hydroxamic acids with selective inhibitory activity against histone deacetylase 6 (HDAC6). These compounds show promise in decreasing tau protein phosphorylation and aggregation, highlighting a potential application in Alzheimer's disease treatment (Lee et al., 2018).
Chemical Synthesis Techniques
- Kobayashi and Nitta (1985) describe the cycloaddition of isoxazoles with acetylenic esters, facilitated by hexacarbonylmolybdenum, to produce pyridine derivatives. This work illustrates the versatility of isoxazole compounds in organic synthesis and the creation of complex molecules (Kobayashi & Nitta, 1985).
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
特性
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-15-8-6-13(7-9-15)19-10-14(23-28-19)12-27-21(25)20(24)17-11-22-18-5-3-2-4-16(17)18/h2-11,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGUVUIKHHMVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982543.png)

![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)
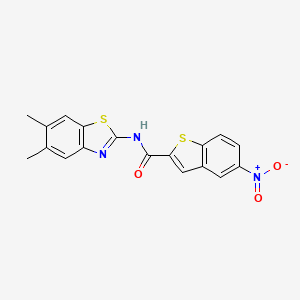


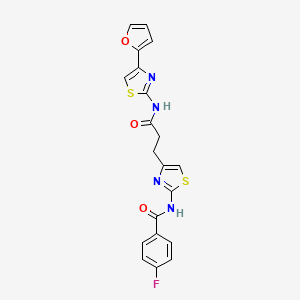
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2982555.png)
![1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982557.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2982558.png)
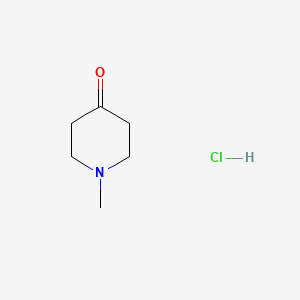
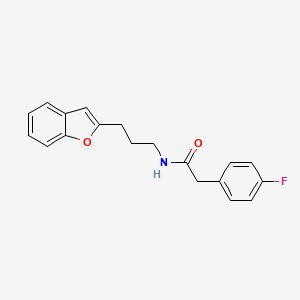
![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)
